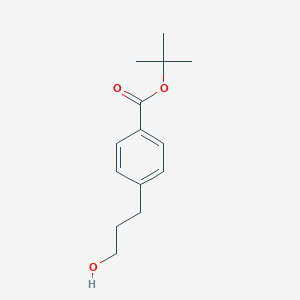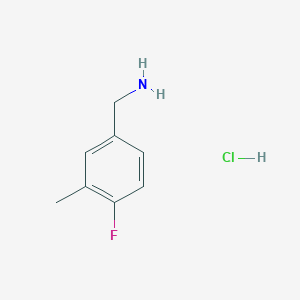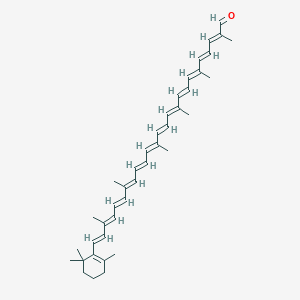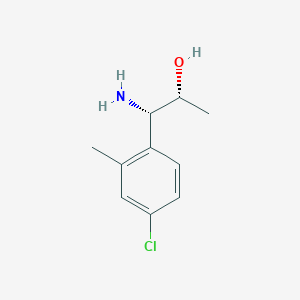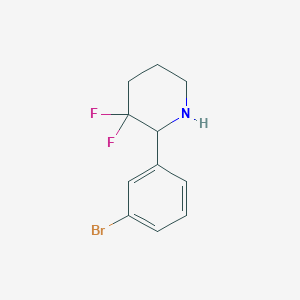
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a bromine, chlorine, and trifluoromethyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable phenyl precursor to introduce the bromine and chlorine atoms. This is followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the imidazole ring, often achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogens and the trifluoromethyl group can enhance its binding affinity and specificity, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
1-(2-Chloro-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole: Substitution of bromine with fluorine can lead to differences in electronic properties and reactivity.
1-(2-Bromo-4-chlorophenyl)-4-methyl-1H-imidazole: Replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
Uniqueness: 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of halogens and the trifluoromethyl group, which imparts distinct electronic and steric effects
Propiedades
Fórmula molecular |
C10H5BrClF3N2 |
|---|---|
Peso molecular |
325.51 g/mol |
Nombre IUPAC |
1-(2-bromo-4-chlorophenyl)-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C10H5BrClF3N2/c11-7-3-6(12)1-2-8(7)17-4-9(16-5-17)10(13,14)15/h1-5H |
Clave InChI |
VPSIDPDZJQGPGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Br)N2C=C(N=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)
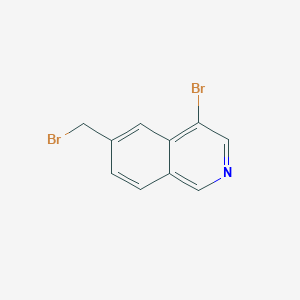

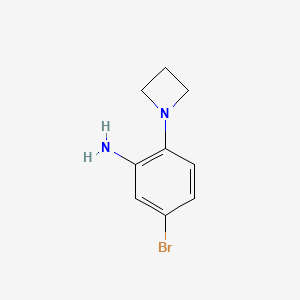
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)
